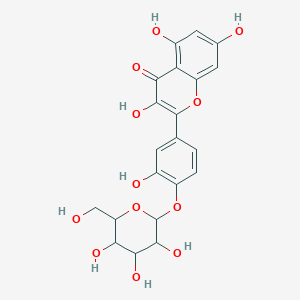![molecular formula C24H33NaO5 B13389953 Sodium 4-[10,13-dimethyl-3,7,12-tris(oxidanylidene)-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13389953.png)
Sodium 4-[10,13-dimethyl-3,7,12-tris(oxidanylidene)-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium dehydrocholate is a synthetic bile acid derivative, commonly used in various scientific and industrial applications. It is the sodium salt form of dehydrocholic acid, which is produced by the oxidation of cholic acid. This compound is known for its surfactant properties, making it useful in the emulsification and transport of lipids and fats .
準備方法
Synthetic Routes and Reaction Conditions: Sodium dehydrocholate is synthesized by the oxidation of cholic acid using chromic acid. The reaction involves the conversion of the hydroxyl groups in cholic acid to keto groups, resulting in the formation of dehydrocholic acid. This acid is then neutralized with sodium hydroxide to produce sodium dehydrocholate .
Industrial Production Methods: In industrial settings, the production of sodium dehydrocholate involves the large-scale oxidation of cholic acid followed by neutralization with sodium hydroxide. The process is optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Sodium dehydrocholate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding alcohol derivatives.
Substitution: Sodium dehydrocholate can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used for the oxidation of cholic acid to dehydrocholic acid.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions
Major Products:
Oxidation: Dehydrocholic acid.
Reduction: Alcohol derivatives of dehydrocholic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Sodium dehydrocholate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the formation of micelles and emulsions. .
Biology: Employed in the study of bile acid metabolism and its effects on lipid digestion and absorption
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions
Industry: Used in the formulation of various pharmaceutical and cosmetic products due to its emulsifying properties
作用機序
Sodium dehydrocholate exerts its effects primarily through its surfactant properties. It facilitates the emulsification and transport of lipids by forming micelles. This process is crucial for the digestion and absorption of dietary fats. The compound also increases bile output, aiding in the clearance of bile acids .
類似化合物との比較
- Sodium deoxycholate
- Sodium taurocholate
- Sodium glycocholate
Comparison:
- Sodium dehydrocholate is unique due to its synthetic origin and specific oxidation state, which imparts distinct surfactant properties compared to naturally occurring bile salts like sodium deoxycholate and sodium taurocholate .
- Sodium deoxycholate and sodium taurocholate are naturally occurring bile salts with different hydroxylation patterns, affecting their solubility and emulsifying capabilities .
特性
IUPAC Name |
sodium;4-(10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJIJBSJQSMPTI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NaO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
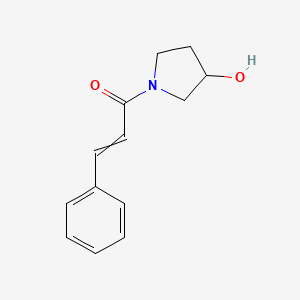

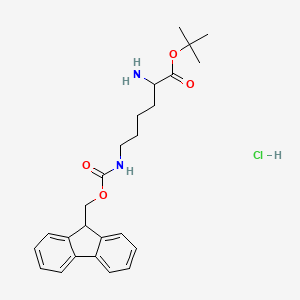
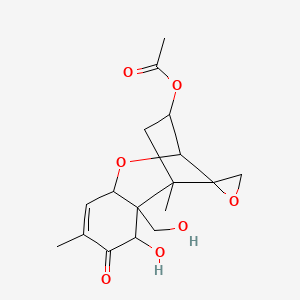
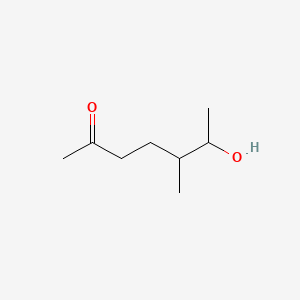


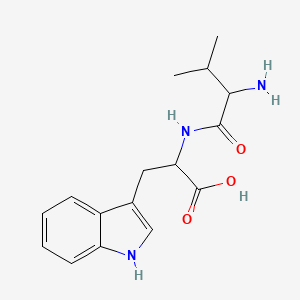
![[2-[(1,3-Benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[1,2-di(prop-2-enoyloxy)ethoxy]benzoate;(2,4-dimethylphenyl) 7-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-6-[4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoyl]oxynaphthalene-2-carboxylate;(4-methoxy-2-methylphenyl) 3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-[3-(4-prop-2-enoyloxybutoxy)-2-(3-prop-2-enoyloxypropanoyloxy)propoxy]benzoyl]oxybenzoate](/img/structure/B13389924.png)
![4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13389929.png)
![6-Biphenyl-4-yl-5-piperazin-1-ylmethylimidazo-[2,1-b]thiazole](/img/structure/B13389936.png)
![1-[3-[2-fluoro-4-(1-methylpyrazol-4-yl)anilino]-1-(oxolan-3-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B13389938.png)
![oxan-4-yloxycarbonyloxymethyl 1-[6-[2-(oxan-4-yloxycarbonyloxymethoxycarbonyl)pyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylate](/img/structure/B13389942.png)
